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Compound of Interest

Compound Name: 1-Decanol

Cat. No.: B1663958

Abstract

1-Decanol, also known as decyl alcohol or capric alcohol, is a straight-chain fatty alcohol with
the chemical formula C10H220.[1][2] It is a versatile ingredient extensively utilized within the
fragrance and flavor sectors. In perfumery, it imparts a characteristic sweet, waxy, and floral
aroma, often reminiscent of orange blossoms.[1][3][4] It also functions as a fixative and a
masking agent. In the flavor industry, 1-decanol is valued for its ability to add subtle fatty and
sweet notes, enhancing the complexity of fruit and cream flavor profiles. This document
provides detailed application notes, quantitative data, and experimental protocols for the
effective use of 1-decanol for researchers, scientists, and product development professionals.

Physicochemical and Sensory Data

The functional properties of 1-decanol are dictated by its physical, chemical, and sensory
characteristics. These are summarized below for easy reference.
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Property Value References
IUPAC Name Decan-1-ol
Decyl alcohol, Capric alcohol,
Synonyms
n-Decanol
CAS Number 112-30-1
FEMA Number 2365
Molecular Formula C10H220
Molar Mass 158.28 g/mol
Appearance Colorless, viscous liquid
] Sweet, floral (orange flower),
Odor Profile

waxy, fatty, clean

Taste Profile

Slight, characteristic fatty taste

Odor Threshold 0.00077 ppm; 6.3 ppb (in air)

Melting Point 5-7°C

Boiling Point 231-232.9°C

Flash Point 180 °F (82.2 °C)

Density 0.829 g/mL at 25 °C
Insoluble in water; Soluble in

Solubility ethanol, ether, mineral oil,

propylene glycol

Applications in the Fragrance Industry

1-Decanol is a foundational ingredient in modern perfumery due to its multifaceted
contributions to fragrance composition.

As a Primary Aroma Chemical
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The primary olfactory contribution of 1-decanol is its unique floral and waxy character. It is a
key component in creating:

» Floral Accords: Especially for white florals like orange blossom, jasmine, acacia, and lilac,
where it imparts a natural, slightly fatty petal-like quality.

o Citrus Blends: It can be used to round out and add a sweet, floral depth to citrus fragrances,
preventing them from being overly sharp.

e Rose Formulations: It serves as a valuable modifier in rose accords, contributing to the
overall complexity.

As a Fixative and Modifier

Beyond its own scent, 1-decanol plays a crucial supporting role.

o Fixative: As a less volatile molecule, it helps to slow the evaporation rate of more volatile top
and heart notes, thereby increasing the tenacity and longevity of the fragrance on the skin.

» Blending Agent: It is an excellent modifier, particularly for aldehydes and other alcohols like
linalool, smoothing out harsh chemical notes and seamlessly integrating different
components of a formula.

o Masking Agent: It can effectively reduce or conceal undesirable base odors from other raw
materials in a cosmetic or industrial product formulation.

Recommended Use Levels

The International Fragrance Association (IFRA) provides guidelines for safe use levels. In fine
fragrances, 1-decanol is typically suggested for use at concentrations between 0.05% and
0.5% of the final concentrate.

Applications in the Flavor Industry

1-Decanol is approved for use in food and is listed as a GRAS (Generally Recognized as Safe)
substance by FEMA. Its application is subtle, often acting in a supporting role to enhance
existing flavor profiles.
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Flavor Profile and Contribution

1-Decanol provides a mild, slightly sweet, and fatty note. This makes it suitable for:

» Fruit Flavors: It is used to enhance citrus (especially orange), lemon, and coconut flavors,
adding a layer of complexity and a richer mouthfeel. It naturally occurs in apples,
cranberries, and papaya.

o Dairy and Cream Flavors: Its fatty character is ideal for boosting creamy notes in products
like ice cream and candy.

o Beverages: It can be found in various beverages to round out the flavor profile.

Typical Dosage Levels

The use of 1-decanol in food is typically at parts-per-million (ppm) levels. Reported dosages
include:

Ice Cream: 4.6 ppm

Candy: 5.2 ppm

Beverages: 2.1 ppm

Chewing Gum: 3.0 ppm

Experimental Protocols

The following protocols provide standardized methodologies for working with 1-decanol in a
laboratory setting.

Protocol 1: Preparation of 1-Decanol Dilutions for
Sensory Evaluation

Objective: To prepare standardized dilutions of 1-decanol in a solvent for olfactory and
gustatory analysis. Ethanol is a common solvent in both fragrance and flavor applications.

Materials:
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e 1-Decanol (=99% purity)

o Food-grade ethanol (95% or absolute)

o Calibrated analytical balance (+ 0.001 g)

o Glass vials or bottles with airtight caps

o Pipettes or graduated cylinders

» Vortex mixer (optional)

Methodology:

e Prepare a 10% Stock Solution:

[e]

Tare a clean, dry glass vial on the analytical balance.

o

Carefully weigh 1.000 g of 1-decanol into the vial.

[¢]

Add 9.000 g of ethanol to the vial.

o

Secure the cap and mix thoroughly by inversion or using a vortex mixer until the solution is
homogenous. Label this as "1-Decanol 10% Stock".

e Prepare a 1% Solution:
o Tare a new clean, dry vial.
o Weigh 1.000 g of the "1-Decanol 10% Stock" solution into the vial.
o Add 9.000 g of ethanol.
o Cap and mix thoroughly. Label this as "1-Decanol 1%".
e Prepare a 0.1% Solution:

o Tare a new clean, dry vial.
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o Weigh 1.000 g of the "1-Decanol 1% " solution into the vial.
o Add 9.000 g of ethanol.
o Cap and mix thoroughly. Label this as "1-Decanol 0.1%".

» Evaluation:

o For olfactory evaluation, dip a standard fragrance testing strip into the desired dilution,
allow the solvent to evaporate for a few seconds, and evaluate the scent profile over time.

o For flavor evaluation, further dilutions in a suitable base (e.g., sugar water) are required to
reach appropriate ppm levels for tasting.

Protocol 2: Gas Chromatography-Olfactometry (GC-0)
for Odor Characterization

Obijective: To identify the specific contribution of 1-decanol within a complex mixture (e.g., an
essential oil or fragrance accord) using the human nose as a detector.

Materials & Equipment:

Gas Chromatograph with a Mass Spectrometry (MS) detector and an Olfactory Detection
Port (ODP).

Helium carrier gas.

Appropriate GC column (e.g., HP-5MS, 30m x 0.25mm x 0.25um).

Sample containing 1-decanol, diluted in a suitable solvent (e.g., ethanol).

Trained sensory panelists.

Methodology:

e Instrument Setup:
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o Configure the GC system to split the column effluent between the MS detector and the
ODRP, typically at a 1:1 ratio.

o Heat the transfer line to the ODP to prevent condensation of analytes.

o Introduce humidified air as a make-up gas to the ODP to prevent nasal drying for the
panelist.

o Chromatographic Conditions (Example):

[e]

Injector Temperature: 250 °C

o

Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5
minutes.

o

Carrier Gas Flow: 1.0 mL/min (constant flow).

[¢]

MS Transfer Line: 230 °C.

e Analysis:

[e]

Inject 1 pL of the prepared sample into the GC.

o

A trained panelist sniffs the effluent from the ODP throughout the entire run.

[¢]

The panelist records the time, duration, and a qualitative description of every odor
perceived.

[¢]

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
o Data Interpretation:

o Correlate the retention time of the odors detected by the panelist with the retention times
of the peaks identified by the MS.

o Confirm the identity of 1-decanol by comparing its mass spectrum and retention time with
a known standard.
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o The panelist's description at the retention time for 1-decanol will confirm its specific
sensory contribution within the mixture.

Visualized Workflows and Relationships

Diagrams created using Graphviz to illustrate key processes and concepts.
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Caption: Workflow for fragrance formulation, highlighting the integration and evaluation of 1-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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